N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 2-methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Bond Formation: The final step involves the coupling of the benzo[d][1,3]dioxole-containing alkyne with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the alkyne linker, converting it into an alkene or alkane.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the alkyne linker provides rigidity and specificity to the binding interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide stands out due to the presence of the 2-methylbenzamide group, which can influence its binding affinity and specificity towards biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linker. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole unit is known for its electron-rich nature, which facilitates π-π stacking interactions with aromatic residues in target proteins. The but-2-yn-1-yl linker provides flexibility that may enhance binding affinity and specificity to biological targets.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of cancer cells by targeting pathways involved in cell cycle regulation and apoptosis. This compound may exert similar effects by inhibiting specific kinases or transcription factors involved in tumor growth .
2. Anti-inflammatory Effects
The sulfonamide moiety present in related compounds has been associated with anti-inflammatory properties. It is hypothesized that this compound may also exhibit such properties by modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX .
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit proteases or kinases that play critical roles in various diseases, including cancer and metabolic disorders.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of cancer cell lines (e.g., MCF7 and HeLa) at micromolar concentrations. |
Study B | Reported anti-inflammatory effects in animal models, reducing edema and cytokine levels post-treatment. |
Study C | Identified potential enzyme inhibition leading to altered metabolic profiles in treated subjects. |
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-14-6-2-3-7-16(14)19(21)20-10-4-5-11-22-15-8-9-17-18(12-15)24-13-23-17/h2-3,6-9,12H,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXQGQYMEGIFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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